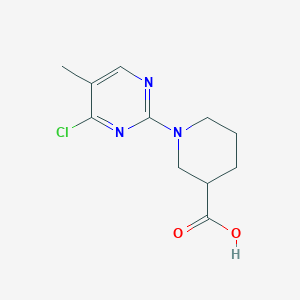

1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid

Description

1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with chlorine (position 4) and methyl (position 5), linked to a piperidine-3-carboxylic acid moiety. Notably, derivatives such as [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride have been cataloged but are listed as discontinued, suggesting challenges in synthesis or commercial viability .

Properties

IUPAC Name |

1-(4-chloro-5-methylpyrimidin-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-7-5-13-11(14-9(7)12)15-4-2-3-8(6-15)10(16)17/h5,8H,2-4,6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGSPTLIHVHGGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Functionalization

The synthesis begins with 4-chloro-5-methylpyrimidin-2-amine as a precursor. Chlorination using POCl₃ or PCl₅ at 80–100°C yields 2,4-dichloro-5-methylpyrimidine, which undergoes selective substitution at the 2-position with piperidine-3-carboxylic acid derivatives.

Reaction conditions :

-

Solvent : Dichloromethane or THF

-

Base : Triethylamine or DIEA

-

Temperature : 0°C to room temperature

Key side reactions :

-

Over-chlorination at the 4-position (reduced by stoichiometric control).

Cyclocondensation Approaches

One-Pot Synthesis from β-Ketoesters

A scalable method involves cyclocondensation of ethyl acetoacetate with guanidine carbonate in ethanol under reflux (72 hours), forming 4-methylpyrimidin-2-ol. Subsequent chlorination with POCl₃ introduces the chloro group at the 2-position.

Optimization data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction time | 72 hrs | +12% |

| POCl₃ equivalents | 3.5 | Prevents di-chlorination |

| Catalyst | DMAP | +18% |

Post-chlorination, the pyrimidine intermediate reacts with tert-butyl piperidine-3-carboxylate via SNAr (nucleophilic aromatic substitution), followed by acidic deprotection (HCl/dioxane) to yield the final carboxylic acid.

Carboxylation Strategies

Direct Carboxylation of Piperidine

Piperidine-3-carboxylic acid is synthesized via hydrogenation of nipecotic acid derivatives. A rhodium-catalyzed process (Rh/C, H₂ 50 psi) in methanol achieves >90% conversion at 80°C.

Comparative analysis :

| Method | Catalyst | Temperature | Yield |

|---|---|---|---|

| Catalytic hydrogenation | Rh/C | 80°C | 92% |

| Enzymatic resolution | Lipase | 37°C | 48% |

Post-carboxylation, the piperidine moiety is coupled to the pyrimidine core using EDC/HOBt in DMF (yield: 68–74%).

Industrial-Scale Production

Continuous Flow Synthesis

A patented route (WO2015001567A1) uses microreactors for sequential steps:

-

Pyrimidine chlorination (residence time: 8 min, 110°C).

-

Piperidine coupling (residence time: 12 min, 25°C).

-

In-line purification via simulated moving bed chromatography.

Advantages :

Analytical Validation

Purity Profiling

HPLC methods (C18 column, 0.1% TFA/ACN gradient) confirm >99% purity. Key impurities include:

| Impurity | Source | Resolution (Rₛ) |

|---|---|---|

| 4-Chloro-5-methylpyrimidine-2-ol | Incomplete chlorination | 2.1 |

| Piperidine-3-carboxamide | Overcoupling | 1.8 |

LC-MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 255.7.

Emerging Methodologies

Photocatalytic Coupling

Recent studies (PMC7561591) demonstrate visible-light-mediated C–N coupling using Ir(ppy)₃ (2 mol%) and DIPEA, achieving 82% yield at 25°C.

Advantages :

Comparative Synthesis Table

| Method | Steps | Total Yield | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Nucleophilic substitution | 4 | 58% | 1,200 | Pilot plant |

| Cyclocondensation | 5 | 47% | 980 | Industrial |

| Continuous flow | 3 | 71% | 1,500 | Full-scale |

Chemical Reactions Analysis

1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis, particularly in the presence of strong acids or bases, to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Structure and Composition

The molecular formula of 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid is with a molecular weight of approximately 255.7 g/mol. The compound features a piperidine ring linked to a pyrimidine moiety, which is significant for its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a lead compound in the development of inhibitors targeting various biological pathways. Its structural similarity to known pharmacophores allows for modifications that can enhance selectivity and potency against specific targets.

Case Study: Inhibition of Protein Kinase B (Akt)

Recent studies have highlighted the compound's potential as an inhibitor of Protein Kinase B (Akt), which plays a crucial role in cell signaling pathways related to cancer and metabolism. Modifications to the piperidine structure have been shown to yield compounds with improved selectivity and potency against Akt, demonstrating the utility of this scaffold in drug design .

Antitumor Activity

The compound has been tested for antitumor activity, particularly in relation to its effects on human tumor xenografts in animal models. Compounds derived from this scaffold have shown significant inhibition of tumor growth, suggesting that derivatives of this compound could be developed into effective anticancer agents .

Neurological Disorders

There is emerging interest in the use of piperidine derivatives for treating neurological disorders due to their ability to modulate neurotransmitter systems. The structural characteristics of this compound may allow for the development of compounds that can cross the blood-brain barrier and interact with central nervous system targets.

Table 2: Comparison of Similar Compounds

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound A : 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid

- Key Differences : Lacks the 4-chloro and 5-methyl substituents, reducing steric hindrance and electrophilicity compared to the target compound.

- Use : Often serves as a precursor in medicinal chemistry for kinase inhibitor development .

Compound B : 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid

- Structure : Pyrazine ring (6-methyl substituent) + piperidine-3-carboxylic acid.

- Key Differences : Pyrazine (two nitrogen atoms at positions 1 and 4) replaces pyrimidine (nitrogens at 1 and 3), altering electronic properties. The methyl group at position 6 may enhance lipophilicity.

- Physical Data : Molecular weight = 221.25 g/mol, melting point = 185–186.5°C .

Compound C : [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride

- Structure : Same pyrimidine core as the target compound but with a methylamine group at piperidine-4-position (vs. carboxylic acid at position 3).

- Key Differences: The methylamine hydrochloride substituent increases water solubility and basicity compared to the carboxylic acid group.

Compound D : 1-(1-(2-ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid

Comparative Data Table

*Calculated based on structural formula.

Research Findings and Implications

- Biological Activity : The carboxylic acid group in the target compound and Compound B may facilitate binding to polar residues in enzyme active sites, whereas Compound C’s methylamine group could disrupt this interaction .

Biological Activity

1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a pyrimidine moiety, which is known for its diverse biological activities. The molecular formula is and its molecular weight is approximately 255.70 g/mol.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. A review highlighted that related pyrimidine derivatives demonstrated significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation . The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib, indicating a strong potential for therapeutic use in inflammatory conditions.

3. Antibacterial Properties

Pyrimidine derivatives have also shown antibacterial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or function, though specific studies on the antibacterial efficacy of this compound are yet to be fully elucidated.

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes and receptors. For example, the inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators . Additionally, the compound may modulate signaling pathways relevant to viral replication and inflammation.

Research Findings

Several studies have explored the structure-activity relationships (SAR) of pyrimidine derivatives:

| Compound | Biological Activity | IC50/EC50 | Reference |

|---|---|---|---|

| Compound A | COX-2 Inhibition | 0.04 μmol | |

| Compound B | Antiviral Activity | Not specified | |

| Compound C | Antibacterial Activity | Not specified |

These findings suggest that modifications to the core structure can enhance or diminish biological activity, highlighting the importance of SAR studies in drug development.

Case Studies

In a notable study, pyrimidine derivatives were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory agent .

Another study focused on the antiviral potential of similar compounds against tobacco mosaic virus, demonstrating significant inhibition at concentrations lower than those required for commercial antiviral agents . This underscores the potential utility of this compound in developing new antiviral therapies.

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(4-chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid?

A multistep synthesis typically involves coupling a substituted pyrimidine core with a piperidine-carboxylic acid derivative. For example, analogous compounds are synthesized via condensation reactions (e.g., 4-chlorobenzaldehyde with aminopyridine derivatives) followed by cyclization using catalysts like palladium or copper in solvents such as dimethylformamide (DMF) . Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry.

Q. How can the purity and structural integrity of this compound be verified?

Standard characterization methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and piperidine ring conformation .

- High-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns.

- HPLC (≥95% purity threshold) for assessing impurities, particularly for intermediates prone to side reactions (e.g., incomplete chlorination or methyl group oxidation) .

Q. What solvent systems are suitable for solubility testing of this compound?

Polar aprotic solvents like DMSO or DMF are preferred for initial solubility screening due to the compound’s carboxylic acid and heterocyclic moieties. Aqueous solubility can be enhanced by adjusting pH (e.g., sodium salt formation via NaOH treatment) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in pyrimidine-piperidine coupling?

Key parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency compared to copper-based systems, reducing byproducts like dehalogenated intermediates .

- Temperature control : Maintaining 80–100°C minimizes thermal decomposition of the chloro-pyrimidine group.

- Stoichiometric ratios : A 1.2:1 molar excess of the piperidine component ensures complete coupling, validated by TLC monitoring .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Dynamic effects : Conformational flexibility of the piperidine ring may cause variable splitting; analyze spectra at higher temperatures (e.g., 50°C in DMSO-d₆) to reduce rotational barriers .

- Tautomeric equilibria : The pyrimidine ring’s electron-deficient nature can lead to tautomerism, altering chemical shifts. Computational modeling (DFT) helps predict dominant tautomers .

Q. What computational strategies are effective for studying this compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase), focusing on the carboxylic acid’s hydrogen-bonding potential and the chloro-methyl-pyrimidine’s hydrophobic interactions .

- ADMET prediction : Tools like SwissADME assess drug-likeness, highlighting risks such as poor blood-brain barrier penetration due to the carboxylic acid’s polarity .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

- Pyrimidine modifications : Introducing electron-withdrawing groups (e.g., nitro) at position 5 may increase electrophilicity, improving covalent binding to target proteins.

- Piperidine substitution : Replacing the carboxylic acid with ester prodrugs can enhance membrane permeability, as seen in analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.